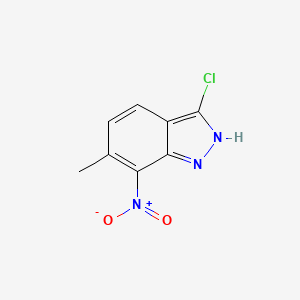

3-Chloro-6-methyl-7-nitro-1H-indazole

CAS No.: 1000342-46-0

Cat. No.: VC2485888

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000342-46-0 |

|---|---|

| Molecular Formula | C8H6ClN3O2 |

| Molecular Weight | 211.6 g/mol |

| IUPAC Name | 3-chloro-6-methyl-7-nitro-2H-indazole |

| Standard InChI | InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11) |

| Standard InChI Key | GVLQTPUQQONAER-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

Fundamental Properties

Based on the available data, 3-Chloro-6-methyl-7-nitro-1H-indazole possesses the following fundamental properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000342-46-0 | |

| Molecular Formula | C₈H₆ClN₃O₂ | |

| Molecular Weight | 211.605 g/mol | |

| Purity (Commercial) | >97% |

The compound's molecular weight of 211.605 g/mol reflects the combined atomic masses of its constituent elements: carbon (8 atoms), hydrogen (6 atoms), chlorine (1 atom), nitrogen (3 atoms), and oxygen (2 atoms) .

Chemical Reactivity

The chemical reactivity of 3-Chloro-6-methyl-7-nitro-1H-indazole is determined by the electronic and steric effects of its functional groups:

-

The indazole N-H bond at position 1 is weakly acidic and can participate in various reactions, including deprotonation, alkylation, and acylation.

-

The chlorine atom at position 3 represents a potential site for nucleophilic aromatic substitution reactions, particularly given the activating effect of the electron-deficient nitrogen atoms in the adjacent pyrazole ring.

-

The nitro group at position 7 is strongly electron-withdrawing, further enhancing the electrophilicity of certain positions in the aromatic system and potentially enabling various transformation reactions.

-

The methyl group at position 6 can undergo functionalization through oxidation, halogenation, or radical-mediated processes, offering additional synthetic versatility.

This combination of functional groups creates a chemically diverse molecule with multiple reactive sites that can be exploited for synthetic transformations or interactions with biological targets.

Synthesis and Preparation Methods

Laboratory Preparation Considerations

For laboratory preparation of 3-Chloro-6-methyl-7-nitro-1H-indazole, several factors would need to be considered, including:

-

Starting material selection based on commercial availability and cost-effectiveness.

-

Reaction conditions optimization to ensure selectivity for the desired regioisomer, particularly for the introduction of the nitro group at position 7.

-

Purification strategies such as recrystallization or column chromatography to achieve the high purity level (>97%) reported for commercial samples .

-

Analytical techniques for structure confirmation, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.

The preparation of related compound 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, as described in search result , involved refluxing 3-chloro-6-nitro-1H-indazole with acetic acid and acetic anhydride for 24 hours, followed by solvent removal and recrystallization from ethanol, yielding colorless crystals with a 75% yield . Similar approaches might be applicable for the purification of 3-Chloro-6-methyl-7-nitro-1H-indazole.

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds appear in the search results, providing context for understanding the unique characteristics of 3-Chloro-6-methyl-7-nitro-1H-indazole:

-

3-Bromo-6-methyl-7-nitro-1H-indazole (CAS: 1352396-79-2):

This analog differs only in having a bromine atom instead of chlorine at position 3. It has a higher molecular weight (256.056 g/mol) and potentially different reactivity due to the distinct properties of bromine versus chlorine . -

3-chloro-1-methyl-6-nitro-1H-indazole (CAS: 74209-31-7):

This compound features N-methylation at position 1 and a different arrangement of substituents, with the nitro group at position 6 rather than position 7 . -

3-methyl-7-nitro-1H-indazole (CAS: 101420-66-0):

This analog has a methyl group at position 3 instead of a chlorine atom and lacks the methyl substituent at position 6 . -

3-CHLORO-6-NITRO (1H)INDAZOLE (CAS: 50593-68-5):

This compound lacks the methyl group at position 6 and has the nitro group at position 6 instead of position 7 .

Property Comparisons

The following table compares the available property data for 3-Chloro-6-methyl-7-nitro-1H-indazole and its structural analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (calculated) | Additional Properties |

|---|---|---|---|---|

| 3-Chloro-6-methyl-7-nitro-1H-indazole | C₈H₆ClN₃O₂ | 211.605 | Not reported | Purity >97% |

| 3-Bromo-6-methyl-7-nitro-1H-indazole | C₈H₆BrN₃O₂ | 256.056 | 2.98 | Boiling Point: 433.0±40.0°C at 760 mmHg; Flash Point: 215.7±27.3°C |

| 3-chloro-1-methyl-6-nitro-1H-indazole | C₈H₆ClN₃O₂ | 211.605 | 2.66 | Not reported |

| 3-methyl-7-nitro-1H-indazole | C₈H₇N₃O₂ | 177.160 | 2.30 | Not reported |

These comparisons illustrate how subtle structural changes affect physicochemical properties. The replacement of chlorine with bromine increases the molecular weight and potentially alters the lipophilicity. Similarly, changes in the position of substituents (e.g., nitro group at position 6 versus position 7) can significantly impact the electronic distribution and, consequently, the chemical behavior of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume